Fmoc-D-2-(5-bromothienyl)alanine
Description
Contextual Significance of Unnatural Amino Acids in Biomedical Research
The 20 canonical amino acids that constitute natural proteins offer a limited chemical repertoire for the demands of modern drug discovery and materials science. nih.gov Unnatural amino acids (UAAs), which are not found in natural protein synthesis, provide a powerful toolkit to overcome these limitations. rsc.org By incorporating UAAs, medicinal chemists can systematically modulate the physicochemical properties of peptides and proteins to enhance their therapeutic potential. nih.govacs.org
Key advantages of incorporating UAAs into peptide structures include:
Enhanced Stability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and therapeutic window. The introduction of UAAs, such as D-amino acids or those with modified backbones, can confer significant resistance to enzymatic cleavage. jpt.com
Improved Potency and Selectivity: The unique side chains of UAAs allow for novel interactions with biological targets. This can lead to peptides with higher binding affinity and greater selectivity for a specific receptor or enzyme, thereby reducing off-target effects. jpt.com
Conformational Control: Certain UAAs can be used to induce or stabilize specific secondary structures, such as helices or turns, in a peptide. jpt.com This conformational constraint can lock the peptide into its bioactive shape, enhancing its activity.
Novel Functionalities: UAAs can introduce chemical handles for specific modifications, such as fluorescent labels for bio-imaging, cross-linkers to study protein interactions, or moieties for targeted drug delivery. nih.govbitesizebio.comfrontiersin.org
The strategic deployment of UAAs has been pivotal in the development of numerous therapeutic peptides and peptidomimetic drugs, bridging the gap between small molecules and large biologics. nih.govacs.org They are essential tools in protein engineering, enabling the creation of proteins with enhanced catalytic activity or novel binding capabilities. rsc.orgnih.gov
Strategic Importance of Halogenated Thienyl Moieties in Molecular Design
The thienyl group, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govcognizancejournal.com It is a bioisostere of the phenyl ring, meaning it has a similar size and electronic properties, allowing it to mimic phenyl groups in interactions with biological targets. cognizancejournal.comchemicalbook.com Thiophene (B33073) derivatives are found in numerous FDA-approved drugs, where they contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects. chemicalbook.comnih.gov
The addition of a halogen atom, such as bromine, to the thiophene ring is a deliberate and strategic decision in molecular design. Halogenation is a widely used tactic in drug discovery to fine-tune a molecule's properties for several reasons: nih.goveurekaselect.com
Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov
Enhanced Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions with protein targets known as "halogen bonds." nih.govcapes.gov.br In this interaction, the electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis basic site (e.g., a backbone carbonyl oxygen) in the protein's binding pocket, thereby increasing the ligand's binding affinity and stability. nih.gov
Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation can block that pathway, increasing the drug's half-life and duration of action.
Filling Hydrophobic Pockets: The bulk of a halogen atom can help a ligand to better occupy a hydrophobic pocket within a target protein, improving the fit and potency. nih.govresearchgate.net
The 5-bromothienyl moiety in Fmoc-D-2-(5-bromothienyl)alanine, therefore, combines the advantageous structural features of the thiophene ring with the modulating effects of the bromine atom. This makes it a valuable building block for creating peptides with potentially improved pharmacokinetic and pharmacodynamic profiles, tailored for specific applications in biomedical research. researchgate.net
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | (2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid clearsynth.com |
| CAS Number | 220497-83-6 cusabio.com |
| Molecular Formula | C22H18BrNO4S cusabio.com |
| Synonyms | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLVFDGUSJGFG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130977 | |
| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-83-6 | |
| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc D 2 5 Bromothienyl Alanine and Its Derivatives
Fmoc-Based Solid-Phase Peptide Synthesis Strategies for Incorporation.nih.govuci.edu
The method of choice for producing synthetic peptides, including those with unnatural amino acids, is solid-phase peptide synthesis (SPPS). nih.gov The fluorenylmethyloxycarbonyl (Fmoc) strategy is particularly dominant due to its milder reaction conditions compared to the traditional tert-butyloxycarbonyl (Boc) approach, making it compatible with a wider range of sensitive functional groups. nih.govaltabioscience.com The synthesis involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. uci.edu The Fmoc group serves as a temporary protecting group for the α-amino group and is removed at each cycle using a weak base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.dechempep.com
Orthogonal Protecting Group Chemistry in Fmoc-SPPS.altabioscience.comiris-biotech.denih.gov
A cornerstone of successful Fmoc-SPPS is the concept of orthogonality, which dictates that the various protecting groups used can be selectively removed under different chemical conditions without affecting others. iris-biotech.denih.gov In the Fmoc/tBu (tert-butyl) strategy, the Nα-Fmoc group is base-labile, while the side-chain protecting groups and the resin linker are typically acid-labile, cleaved by strong acids like trifluoroacetic acid (TFA) at the end of the synthesis. altabioscience.comiris-biotech.de
This orthogonal scheme is crucial when incorporating complex amino acids. nih.gov For Fmoc-D-2-(5-bromothienyl)alanine, the thiophene (B33073) ring itself does not typically require a side-chain protecting group during standard SPPS. However, if other functionalized amino acids are present in the peptide sequence, their side chains (e.g., the amine of Lysine, the carboxyl of Aspartic acid, or the hydroxyl of Serine) must be masked with acid-labile groups like Boc, tBu, or Trityl (Trt) to prevent unwanted side reactions during peptide elongation. iris-biotech.de The stability of the Fmoc group to acidolysis and the stability of the side-chain protecting groups to the basic conditions used for Fmoc removal ensure the integrity of the peptide chain throughout the synthesis. chempep.com
| Protecting Group | Function | Cleavage Condition | Orthogonality |
| Fmoc | Temporary Nα-amino protection | 20% Piperidine in DMF | Base-labile |
| tBu | Permanent side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr) | 95% Trifluoroacetic Acid (TFA) | Acid-labile |
| Boc | Permanent side-chain protection (e.g., for Lys, Trp) | 95% Trifluoroacetic Acid (TFA) | Acid-labile |
| Trt | Permanent side-chain protection (e.g., for Asn, Gln, His) | 95% Trifluoroacetic Acid (TFA) | Acid-labile |
Optimization of Coupling Conditions for Bromothienylalanine Integration.researchgate.netresearchgate.net
The incorporation of sterically hindered or unusual amino acids like this compound can be challenging and may require optimization of the coupling conditions to achieve high efficiency and prevent side reactions. researchgate.netcem.com Standard coupling methods using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be sluggish for bulky residues. researchgate.netresearchgate.net
To overcome this, more potent activating agents and optimized reaction conditions are employed. The use of phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly enhance coupling efficiency. researchgate.net These reagents rapidly form the activated amino acid species, promoting faster amide bond formation.
Furthermore, the application of microwave energy has emerged as a powerful technique to accelerate both the deprotection and coupling steps in SPPS. nih.gov Microwave irradiation can drive difficult couplings of hindered amino acids to completion in a fraction of the time required for conventional methods, while potentially minimizing side reactions like racemization if temperatures are carefully controlled. cem.comnih.gov
| Coupling Reagent | Additive | Advantages | Considerations |
| DIC | HOBt or OxymaPure | Cost-effective, standard method | Can be slow for hindered couplings |
| HBTU/HATU | HOBt/HOAt, DIEA | High efficiency, rapid coupling | Higher cost, potential for racemization |
| PyBOP | DIEA | Effective for hindered amino acids | Byproducts can be difficult to remove |
| Microwave-Assisted | Various | Drastically reduced reaction times | Requires specialized equipment, temperature control is crucial to prevent side reactions nih.gov |
Stereoselective Synthetic Pathways to Bromothienylalanine Derivatives.nih.govnih.gov
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, access to enantiomerically pure D-2-(5-bromothienyl)alanine is essential. This is achieved through stereoselective synthetic methods, which can be broadly categorized into chiral auxiliary-based approaches and asymmetric catalysis. tcichemicals.comwiley.com
Chiral Auxiliary Approaches and Asymmetric Catalysis.tcichemicals.comwiley.comjst.go.jp
Chiral auxiliary-based methods involve temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective transformation. tcichemicals.com For amino acid synthesis, a common strategy is the alkylation of a glycine (B1666218) enolate equivalent where the nitrogen is part of a chiral auxiliary scaffold, such as those derived from camphor (B46023) or pseudoephedrine. After the stereoselective introduction of the 2-(5-bromothienyl)methyl side chain, the auxiliary is cleaved to yield the desired D-amino acid. jst.go.jp
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. wiley.comnih.gov Methods relevant to the synthesis of D-amino acids include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prostereogenic enamine or dehydroamino acid precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP) is a powerful industrial method for producing chiral amino acids. youtube.com
Catalytic Asymmetric Alkylation: The alkylation of glycine Schiff bases can be catalyzed by chiral phase-transfer catalysts to introduce the side chain with high enantioselectivity.
Biocatalysis: Engineered enzymes, such as D-amino acid dehydrogenases, can produce D-amino acids with very high stereoselectivity (>99% e.e.) via the reductive amination of the corresponding α-keto acid. nih.gov
Regioselective Functionalization of the Thiophene Moiety.nih.govmdpi.com
The synthesis of the core D-2-(5-bromothienyl)alanine structure relies on the ability to selectively introduce functional groups at specific positions on the thiophene ring. The starting material is often thiophene itself or a pre-functionalized derivative. nih.govmdpi.com
Regioselectivity is typically controlled through directed ortho-metalation or halogen-lithium exchange reactions. For instance, starting with 2,3,5-tribromothiophene, a chemo- and regioselective bromine-lithium exchange at the 2-position can be achieved at low temperatures using n-butyllithium. mdpi.com The resulting lithiated species can then be reacted with an appropriate electrophile to build the alanine (B10760859) side chain. Subsequent selective functionalization at the 5-position with a bromine source furnishes the desired 2,5-disubstituted thiophene scaffold. The use of mixed metal-amido bases, such as those containing zinc (TMPZnCl·LiCl), can also provide excellent regiocontrol in the metallation of heterocycles like thiophene. researchgate.net These methods provide precise control over the substitution pattern, which is critical for the synthesis of the target compound. mdpi.combohrium.com
Applications in Peptide and Peptidomimetic Design and Synthesis
Engineering Peptide Architectures with Enhanced Biochemical Profiles
The introduction of non-canonical amino acids like Fmoc-D-2-(5-bromothienyl)alanine into peptide sequences is a key strategy for developing analogues with improved biochemical characteristics.
Design of Proteolytically Stable Peptide Analogs
A major hurdle in the therapeutic application of natural peptides is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, such as D-amino acids or those with modified side chains, can significantly enhance a peptide's resistance to these enzymes. The unique structure of D-2-(5-bromothienyl)alanine, with its D-configuration and the bulky, aromatic bromothienyl group, can disrupt the recognition sites for many proteases, thereby prolonging the peptide's biological half-life. nih.gov Peptides are typically required to adopt an extended conformation to fit into the active site of a protease. nih.gov By introducing conformational constraints, such as those imposed by the bromothienyl moiety, the peptide's susceptibility to proteolysis can be reduced.
Modulation of Receptor Binding and Selectivity via Side-Chain Modifications
The side chains of amino acids play a pivotal role in the interaction between a peptide and its biological target, such as a receptor. The bromothienyl group of this compound introduces a unique set of steric and electronic properties that can be exploited to fine-tune these interactions. The bromine atom, being an electron-withdrawing group, can alter the electron density of the thiophene (B33073) ring, potentially influencing hydrogen bonding and other non-covalent interactions with the receptor. Furthermore, the size and shape of the bromothienyl group can either enhance binding by occupying a specific pocket in the receptor or improve selectivity by preventing binding to off-target receptors. This principle of using unique side chains to modulate receptor affinity and selectivity is a cornerstone of rational drug design. nih.gov
Development of Peptidomimetic Scaffolds for Bioactive Molecules
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound is a valuable tool in the creation of such molecules.
Exploration of Conformational Constraints Imposed by the Bromothienyl Moiety
The conformational flexibility of linear peptides is often a major drawback, as it can lead to reduced receptor affinity and selectivity. nih.govnih.gov The incorporation of the rigid bromothienyl group can introduce significant conformational constraints, effectively locking the peptide backbone into a more defined three-dimensional structure. nih.gov This pre-organization can reduce the entropic penalty associated with binding to a receptor, potentially leading to higher affinity. nih.gov By strategically placing this amino acid within a peptide sequence, researchers can induce specific turns or folds, thereby creating a more rigid and bioactive scaffold.
Structure-Activity Relationship (SAR) Studies in Peptide and Peptidomimetic Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. The use of this compound in these studies allows for a systematic exploration of the impact of its unique side chain. By substituting native amino acids with this non-canonical counterpart at various positions within a peptide sequence, researchers can probe the importance of steric bulk, aromaticity, and electronic properties at each position for receptor binding and functional activity. nih.gov The data generated from these studies are invaluable for the rational design of more potent and selective peptide and peptidomimetic therapeutics. The insights gained from SAR studies can guide the development of new drug candidates with optimized properties.
Integration into Unnatural Amino Acid Incorporation Systems
Genetic Code Expansion Technologies for Site-Specific Protein Functionalization
Genetic code expansion (GCE) allows for the addition of new amino acids to the genetic repertoire of an organism. acs.org This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode for a UAA. frontiersin.org The core components of this technology are an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which must be orthogonal to the host's endogenous translational machinery. acs.orgnih.gov This orthogonality ensures that the engineered aaRS specifically charges its partner tRNA with the UAA, and the engineered tRNA is not recognized by any of the host's natural aaRSs. nih.gov
The process begins with the introduction of the orthogonal aaRS/tRNA pair and the UAA into the expression system. frontiersin.org The engineered aaRS, supplied with the UAA, catalyzes the attachment of the amino acid to its cognate tRNA. youtube.com This aminoacylated tRNA is then delivered to the ribosome, where it recognizes the designated codon on the messenger RNA (mRNA) and incorporates the UAA into the growing polypeptide chain. youtube.com
Engineering Aminoacyl-tRNA Synthetase/tRNA Pairs for Bromothienylalanine Recognition
A critical step in the incorporation of a novel UAA like 2-(5-bromothienyl)alanine is the development of a specific aminoacyl-tRNA synthetase. Phenylalanyl-tRNA synthetase (PheRS) is a common starting point for engineering synthetases for phenylalanine analogs. Research has shown that PheRS from the archaebacterium Methanosarcina barkeri can activate β-thien-2-ylalanine, an analog of the target compound. nih.gov This suggests that the binding pocket of PheRS has some plasticity and could be a suitable scaffold for evolving specificity towards 2-(5-bromothienyl)alanine.
The engineering process typically involves creating a library of mutant aaRSs and screening for variants that can efficiently charge the desired UAA onto the orthogonal tRNA. This often involves a multi-step process:
Positive Selection: Screening for synthetase variants that can incorporate the UAA in response to a nonsense codon in a reporter gene (e.g., conferring antibiotic resistance).
Negative Selection: Eliminating synthetase variants that recognize any of the 20 canonical amino acids, thus ensuring orthogonality.
The halogen atom (bromine) on the thiophene (B33073) ring introduces additional considerations. Halogenation can enhance protein stability through favorable interactions, but the increased steric bulk must be accommodated within the synthetase's active site. nih.govnih.gov Therefore, mutations in the amino acid binding pocket of the aaRS are necessary to create space and favorable interactions for the bromo-substituted thiophene ring.
Furthermore, the D-configuration of the amino acid presents a significant hurdle. Natural aaRSs are highly specific for L-amino acids. acs.org Overcoming this requires substantial engineering of the synthetase to accommodate the opposite stereochemistry.
Ribosomal and Non-Ribosomal Incorporation Strategies and Efficiency
Ribosomal Incorporation:
The ribosomal incorporation of D-amino acids is inherently inefficient. harvard.edunih.gov The ribosome's peptidyl transferase center (PTC) has evolved to favor L-amino acids, and the presence of a D-amino acid can lead to translation arrest. nih.govnih.gov However, research has shown that it is possible to overcome this limitation to some extent.
Strategies to enhance ribosomal D-amino acid incorporation include:
Ribosome Engineering: Introducing mutations in the 23S rRNA within the PTC can create a more permissive environment for D-aminoacyl-tRNAs. harvard.edu
Elongation Factor P (EF-P): This factor has been shown to rescue ribosome stalling that can occur after the formation of a peptide bond involving a D-amino acid, thereby enabling the synthesis of peptides containing consecutive D-amino acids. biorxiv.org
The efficiency of incorporation is also influenced by the competition with translation termination factors that recognize the stop codon. youtube.com The concentration of the aminoacylated suppressor tRNA and the specific context of the mRNA sequence surrounding the target codon can impact the yield of the full-length protein containing the UAA.
Non-Ribosomal Incorporation:
Non-ribosomal peptide synthetases (NRPSs) offer an alternative pathway for the synthesis of peptides containing non-canonical amino acids, including D-amino acids. NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid. This system is naturally adept at handling a wide variety of building blocks, including those with altered stereochemistry. While this approach does not involve the direct modification of a protein's genetic template in the same way as ribosomal synthesis, it is a powerful method for generating novel peptides with unique properties.
Applications in Protein Engineering and Mechanistic Enzymology
The ability to incorporate a UAA like 2-(5-bromothienyl)alanine opens up new avenues in protein engineering and the study of enzyme mechanisms.
Halogenated amino acids are valuable probes for studying protein structure and stability. nih.gov The bromine atom can be used as a heavy atom for X-ray crystallography to aid in phase determination. Furthermore, the introduction of a bulky, hydrophobic, and halogenated residue can be used to systematically probe steric and electronic effects within a protein's active site or at protein-protein interfaces. nih.govacs.org
In mechanistic enzymology, the site-specific placement of a UAA can provide insights into enzyme function. nih.gov For example, replacing a key active site residue with 2-(5-bromothienyl)alanine could alter the enzyme's catalytic activity or substrate specificity, providing information about the role of that residue in the catalytic mechanism. The unique electronic properties of the bromothiophene ring could also be exploited to study charge transfer processes within an enzyme.
The D-configuration of the amino acid introduces a significant local perturbation in the protein backbone. This can be used to study the effects of backbone conformation on protein folding, stability, and function. For instance, introducing a D-amino acid at a specific position can induce a particular turn or secondary structure element, allowing for the rational design of proteins with novel folds or altered dynamic properties. acs.org
Chemical Reactivity and Advanced Functionalization of Fmoc D 2 5 Bromothienyl Alanine
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position for Diversification
The carbon-bromine bond at the 5-position of the thienyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the creation of novel peptide architectures. The general catalytic cycle for these reactions typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Key palladium-catalyzed cross-coupling reactions applicable to Fmoc-D-2-(5-bromothienyl)alanine include:
Suzuki-Miyaura Coupling: This reaction pairs the bromothienyl group with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. It is widely used for the synthesis of biaryl structures and is known for its mild reaction conditions and tolerance of various functional groups. Protocols for the Suzuki-Miyaura coupling of Fmoc-protected bromo- or iodophenylalanines have been successfully developed, demonstrating the feasibility of this approach within the context of protected amino acids. nih.govacs.org For instance, the coupling of an Fmoc-protected aryl bromide with an arylboronic acid can be achieved using a palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. nih.gov Base-free conditions for carbonylative Suzuki couplings have also been reported, which are compatible with base-labile protecting groups like Fmoc. acs.org
Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. This method is highly versatile, allowing for the formation of C-C bonds with aryl, vinyl, and acyl groups. wikipedia.orglibretexts.org The reaction is compatible with a wide range of functional groups and has been employed in the synthesis of complex molecules, including those with heterocyclic moieties. wikipedia.org
Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the bromothienyl group and a terminal alkyne. organic-chemistry.org It is a fundamental method for introducing alkynyl functionalities, which can serve as handles for further modifications, such as click chemistry. researchgate.net Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed. organic-chemistry.orgnih.gov The Sonogashira coupling has been successfully applied to 5-bromoindole (B119039) derivatives and in the context of peptide modification. researchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the vinylation of aryl halides and has been used in the synthesis of unnatural amino acids. wikipedia.orgresearchgate.net
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be optimized for each specific substrate and desired transformation. The table below summarizes typical conditions for these reactions.
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Buchwald ligands | K₂CO₃, Cs₂CO₃ | Toluene, DMF, Dioxane |
| Stille | Organotin Reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | - | Toluene, THF, DMF |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DIPEA | THF, DMF |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, Pd/C | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
These cross-coupling reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of peptides with tailored properties for various applications in medicinal chemistry and chemical biology.
Derivatization Strategies for Incorporating Reporter Groups and Probes
The reactive bromine handle on this compound is not only a gateway for diversification but also a strategic point for the attachment of reporter groups and chemical probes. This allows for the creation of peptides with built-in functionalities for detection, imaging, and further selective chemical modifications.
The incorporation of fluorescent labels into peptides is essential for studying their localization, trafficking, and interactions within biological systems. While the bromothienyl moiety itself can exhibit some fluorescent properties, its primary utility lies in its ability to be converted into a more robust and brighter fluorophore or to act as an anchor for attaching an external fluorescent dye. researchgate.net
One common strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce a fluorescent aromatic system. For example, a Suzuki or Stille coupling can be employed to attach a fluorescent aryl group, such as a pyrene (B120774) or coumarin (B35378) derivative, to the thienyl ring. The Heck reaction has also been utilized to synthesize fluorescent polyaromatic α-amino acids. researchgate.net
Alternatively, bioconjugation techniques can be used to link a fluorescent probe to the peptide. This often involves a two-step process where the bromo-thienyl group is first converted to a more reactive handle, which then reacts with a fluorescently labeled molecule. For instance, the bromine can be displaced by a nucleophile that can then participate in a conjugation reaction.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The introduction of bioorthogonal handles into peptides allows for their selective modification in complex biological environments. The bromine atom of this compound serves as a precursor for installing such handles.
A prominent example is the conversion of the aryl bromide to an aryl azide. This can be achieved through copper-catalyzed reactions with sodium azide. researchgate.netacs.orgorganic-chemistry.org The resulting azido-thienylalanine derivative can then undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". nih.govrsc.org These reactions allow for the covalent attachment of a wide range of molecules containing a terminal alkyne, including reporter tags, drugs, or other biomolecules.
Another bioorthogonal handle that can be introduced is a terminal alkyne, which can be installed via a Sonogashira coupling reaction. researchgate.net The resulting alkynyl-functionalized peptide can then be reacted with an azide-containing molecule through click chemistry.
Furthermore, the bromine can be converted to a nitrile group through palladium-catalyzed cyanation using a non-toxic cyanide source like K₄[Fe(CN)₆]. rsc.orgnih.govnih.gov The nitrile group can then be used in other bioorthogonal ligation reactions. The following table outlines strategies for introducing bioorthogonal handles.
| Bioorthogonal Handle | Synthetic Strategy from Aryl Bromide | Subsequent Bioorthogonal Reaction |
| Azide (-N₃) | Copper-catalyzed azidation with NaN₃ | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Alkyne (-C≡CH) | Sonogashira coupling with a protected acetylene | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Nitrile (-CN) | Palladium-catalyzed cyanation | Tetrazole formation, imine ligation |
The ability to introduce these versatile chemical handles makes this compound a valuable building block for the construction of complex and functional peptide-based tools for chemical biology and therapeutic development.
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fmoc-D-2-(5-bromothienyl)alanine-Containing Molecules
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of molecules in solution. For peptides containing this compound, NMR provides critical information at the atomic level. The process of structure determination by NMR involves several key steps, including sample preparation, measurement of 2D or 3D NMR spectra, sequential assignment of proton frequencies, and calculation of the final structure based on distance and dihedral angle restraints.
Key NMR parameters for characterizing peptides include chemical shifts, spin-spin coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE). The chemical shifts of the amide protons are particularly sensitive to the peptide's secondary structure and hydrogen bonding. In a peptide containing this compound, the aromatic protons of the bromothienyl ring and the fluorenylmethyloxycarbonyl (Fmoc) group would exhibit characteristic chemical shifts in distinct regions of the ¹H NMR spectrum.
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of individual amino acid residues. For this compound, these experiments would reveal correlations between the α-proton, β-protons, and the protons of the thienyl ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close in space, which is crucial for determining the peptide's three-dimensional fold and the orientation of the bromothienyl side chain relative to the peptide backbone.
The table below illustrates typical ¹H NMR chemical shift ranges for key protons in a peptide context, which would be relevant for the analysis of a molecule containing this compound.
| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |
| Amide (NH) | 7.5 - 9.0 | Secondary structure, hydrogen bonding, solvent accessibility |
| Aromatic (Fmoc & Thienyl) | 7.0 - 8.0 | Presence and electronic environment of aromatic groups |
| Alpha (CαH) | 3.5 - 5.0 | Backbone conformation, secondary structure |
| Beta (CβH₂) | 2.5 - 3.5 | Side chain conformation |
This table presents generalized chemical shift ranges. Actual values for a specific peptide containing this compound would depend on the sequence, solvent, and temperature.
Mass Spectrometry Techniques for Characterization of Peptides and Proteins Incorporating Bromothienylalanine
Mass spectrometry (MS) is an essential tool for verifying the identity and purity of synthetic peptides. For peptides incorporating the unnatural amino acid bromothienylalanine, MS confirms the correct mass of the peptide, thereby validating the successful incorporation of the modified residue. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed for this purpose.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the peptide and analyzing the resulting fragment ions. This process allows for the sequencing of the peptide and can help to pinpoint the location of the bromothienylalanine residue within the peptide chain. The fragmentation of peptides in MS/MS typically occurs at the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence verification.
The presence of bromine in bromothienylalanine is a key distinguishing feature in its mass spectrum due to bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This isotopic signature would be observable in the mass spectrum of the intact peptide and in any fragment ions containing the bromothienylalanine residue, providing a clear marker for its presence.
The table below outlines common mass spectrometry techniques and their applications in the analysis of peptides containing bromothienylalanine.
| MS Technique | Primary Application | Information Obtained |
| MALDI-TOF MS | Rapid determination of molecular weight | Confirmation of peptide mass and purity |
| LC-MS | Separation and analysis of complex mixtures | Peptide purification and mass determination |
| LC-MS/MS | Peptide sequencing and modification analysis | Amino acid sequence verification, localization of bromothienylalanine |
Computational Modeling of Conformational Dynamics and Molecular Interactions
Computational methods provide a powerful complement to experimental techniques by offering insights into the dynamic behavior and energetic properties of molecules.
The parameters for the simulation are defined by a force field, which is a set of equations and associated parameters that describe the potential energy of the system. The simulation protocol typically involves energy minimization of the starting structure, followed by a heating and equilibration phase, and finally a production run from which the trajectory is analyzed.
Docking studies, another computational technique, can be used to predict how a peptide containing bromothienylalanine might interact with a biological target, such as a protein receptor. This involves predicting the preferred orientation and binding affinity of the peptide within the target's binding site.
The following table summarizes the key aspects of MD simulations and docking studies for peptides with bromothienylalanine.
| Computational Method | Purpose | Key Parameters | Predicted Outcomes |
| Molecular Dynamics (MD) | Study of conformational dynamics and stability | Force field (e.g., AMBER, GROMOS), water model (e.g., TIP3P), simulation time, temperature, pressure | Conformational ensembles, secondary structure propensity, flexibility, interactions with solvent |
| Molecular Docking | Prediction of binding mode and affinity to a target | Scoring function, search algorithm, definition of binding site | Binding pose, interaction energies, identification of key binding residues |
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules. For a molecule like this compound or its derivatives, these calculations can determine a range of properties that are not directly accessible through classical MD simulations.
These calculations can be used to compute optimized molecular geometries, vibrational frequencies, and various electronic properties. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. Other calculated properties, such as the molecular electrostatic potential, can reveal regions of the molecule that are electron-rich or electron-poor, providing insights into potential non-covalent interactions.
The table below lists some key electronic properties that can be determined for bromothienylalanine derivatives using quantum chemical calculations.
| Calculated Property | Significance |
| HOMO Energy | Related to the ability to donate an electron |
| LUMO Energy | Related to the ability to accept an electron |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |
| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions |
| Dipole Moment | Describes |
Q & A
Q. Answer :
- Toxicity : Limited data; assume acute toxicity and use PPE (gloves, goggles).
- Light Sensitivity : Store at –20°C in amber vials to prevent bromine-thienyl bond degradation.
- Waste Disposal : Quench with a 1:1 ethanol/water mixture before disposal .
Advanced: How can researchers optimize purification of this amino acid after its synthesis from D-alanine?
Answer :
Post-synthetic purification challenges include residual reactants and diastereomers. Steps:
Extraction : Partition between ethyl acetate and 5% citric acid to remove unreacted Fmoc-OSu.
Chromatography : Use silica gel (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Crystallization : Recrystallize from ethanol/water (4:1) to isolate enantiomerically pure product.
Validate purity via chiral HPLC and specific rotation measurements .
Basic: What are the key applications of this amino acid in academic research?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
